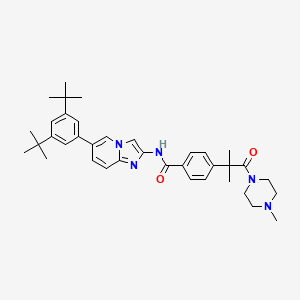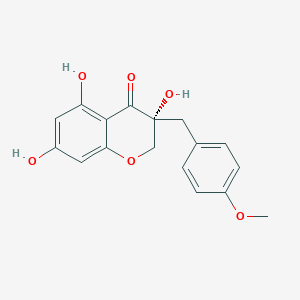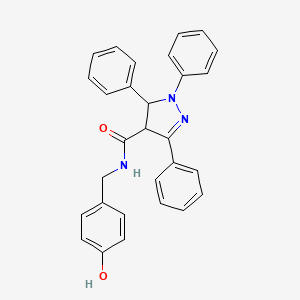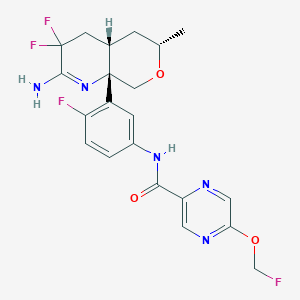
Clk-IN-T3N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clk-IN-T3N is a chemical probe specifically designed for CDC-like kinase (CLK). It serves as the negative control for Clk-IN-T3, another CLK inhibitor. This compound is primarily used in scientific research to study the biological roles and therapeutic potential of CDC-like kinases .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clk-IN-T3N involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to meet research-grade standards .
Análisis De Reacciones Químicas
Types of Reactions
Clk-IN-T3N undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Aplicaciones Científicas De Investigación
Clk-IN-T3N is widely used in scientific research for its role as a chemical probe for CDC-like kinase. Its applications include:
Chemistry: Used to study the chemical properties and reactivity of CDC-like kinases.
Biology: Helps in understanding the biological roles of CDC-like kinases in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases where CDC-like kinases are implicated.
Industry: Used in the development of new chemical probes and inhibitors for CDC-like kinases
Mecanismo De Acción
Clk-IN-T3N exerts its effects by specifically binding to CDC-like kinases, thereby inhibiting their activity. The molecular targets include various isoforms of CDC-like kinases, and the pathways involved are primarily related to cell cycle regulation and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Clk-IN-T3: A selective inhibitor of CDC-like kinases with high potency.
SM08502: Another CLK inhibitor that has entered clinical trials.
SGC-CLK-1: A chemical probe for CDC-like kinases
Uniqueness
Clk-IN-T3N is unique in its role as a negative control for Clk-IN-T3, providing a valuable tool for comparative studies. Its specificity and well-characterized inhibitory profile make it a preferred choice for research applications .
Propiedades
Fórmula molecular |
C37H47N5O2 |
|---|---|
Peso molecular |
593.8 g/mol |
Nombre IUPAC |
N-[6-(3,5-ditert-butylphenyl)imidazo[1,2-a]pyridin-2-yl]-4-[2-methyl-1-(4-methylpiperazin-1-yl)-1-oxopropan-2-yl]benzamide |
InChI |
InChI=1S/C37H47N5O2/c1-35(2,3)29-20-27(21-30(22-29)36(4,5)6)26-12-15-32-38-31(24-42(32)23-26)39-33(43)25-10-13-28(14-11-25)37(7,8)34(44)41-18-16-40(9)17-19-41/h10-15,20-24H,16-19H2,1-9H3,(H,39,43) |
Clave InChI |
BNTGVINQADRYBE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C2=CN3C=C(N=C3C=C2)NC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)N5CCN(CC5)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-3-({4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}amino)-5-{[1-(prop-2-enoyl)pyrrolidin-3-yl]oxy}pyrazine-2-carboxamide](/img/structure/B11932678.png)





![(2,5-dioxopyrrolidin-1-yl) 3-[2,2-difluoro-12-[(1E,3E)-4-phenylbuta-1,3-dienyl]-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl]propanoate](/img/structure/B11932724.png)
![2-[3-[1-(1,2-dihydroacenaphthylen-1-yl)piperidin-4-yl]-2-oxobenzimidazol-1-yl]-N-methylacetamide](/img/structure/B11932729.png)


![7-(4-Isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B11932737.png)


